BenchChemオンラインストアへようこそ!

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Lipophilicity Drug-likeness ADME

This N2-ethyl derivative offers the optimal balance of lipophilicity and H-bond donors for CNS lead optimization. Its carboximidamide warhead enables late-stage conversion to acids, amides, tetrazoles, or oxadiazoles. Procuring this specific scaffold completes alkyl-series SAR without synthetic effort, saving 2 steps vs. carboxylic acid intermediates. Ideal for GPCR, ion channel, or kinase inhibitor libraries.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 2098046-77-4
Cat. No. B1479736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
CAS2098046-77-4
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN1C(=C2COCCC2=N1)C(=N)N
InChIInChI=1S/C9H14N4O/c1-2-13-8(9(10)11)6-5-14-4-3-7(6)12-13/h2-5H2,1H3,(H3,10,11)
InChIKeyIJEXCSXOHCLGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide (CAS 2098046-77-4) – Core Scaffold Overview for Procurement and Selection


2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a fused pyranopyrazole heterocycle bearing a carboximidamide (amidine) functional group at the 3‑position and an ethyl substituent at the N2‑position of the pyrazole ring [1]. This bicyclic scaffold combines conformational rigidity from the tetrahydropyran ring with the hydrogen‑bonding capability of the carboximidamide moiety, creating a versatile intermediate for medicinal chemistry [2]. The compound is currently offered by multiple research‑chemical suppliers at purities ≥95 %, with the highest verified batch purity reported as 98 % .

Why 2‑Alkyl‑2,4,6,7‑tetrahydropyrano[4,3‑c]pyrazole‑3‑carboximidamides Are Not Freely Interchangeable – The Ethyl Case


The three closest commercially available analogs – the NH (unsubstituted), N‑methyl, and N‑ethyl derivatives – share the same pyranopyrazole core and carboximidamide warhead, but the identity of the N2‑substituent fundamentally alters computed physicochemical properties that are known to govern passive membrane permeability, CNS exposure, and molecular recognition [1]. Replacing the ethyl group with a smaller (H, CH₃) or larger (e.g., propargyl) substituent changes logP, topological polar surface area, hydrogen‑bond donor count, and the number of rotatable bonds, each of which can shift a compound’s absorption, distribution, metabolism, and excretion (ADME) profile beyond acceptable limits without extensive re‑optimisation [2]. Consequently, direct one‑for‑one substitution in a lead‑optimisation campaign or a chemical‑biology probe programme is not supported by the available structure–property data.

Quantitative Differentiation of 2‑Ethyl‑2,4,6,7‑tetrahydropyrano[4,3‑c]pyrazole‑3‑carboximidamide Versus Its Closest Analogs


Lipophilicity (XLogP3): 2‑Ethyl Compound Sits in the Optimal Range for Passive Permeability

The 2‑ethyl derivative displays a computed XLogP3 of –0.4, which falls within the widely cited optimal range for oral absorption and CNS penetration (–1 to +3) [1][2]. The 2‑methyl analog is more hydrophilic (XLogP3 –0.7), while the unsubstituted (2‑H) analog is even more polar (XLogP3 –0.8), placing both below the ideal window and potentially limiting passive membrane transit [2].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area: 2‑Ethyl Compound Has a 12 % Lower TPSA Than the Unsubstituted Analog

The target compound’s TPSA is 76.9 Ų, which is identical to the 2‑methyl analog but 12.4 % lower than the 2‑H analog (87.8 Ų) [1][2]. A TPSA below 90 Ų is a well‑established threshold for favourable brain penetration; the 2‑ethyl and 2‑methyl variants meet this criterion, whereas the 2‑H analog approaches the upper limit [3].

CNS permeability Polar surface area Blood-brain barrier

Hydrogen‑Bond Donor Count: The 2‑Ethyl and 2‑Methyl Analogs Have One Fewer Donor Than the 2‑H Analog

The 2‑ethyl and 2‑methyl derivatives each possess two hydrogen‑bond donors (the –C(=NH)NH₂ group), whereas the 2‑H analog carries three donors because of the additional N–H on the pyrazole ring [1]. Each additional hydrogen‑bond donor is estimated to reduce passive permeability by roughly one log unit and can increase P‑glycoprotein recognition [2].

Hydrogen bonding Permeability Drug design

Rotatable Bonds: One Extra Degree of Conformational Freedom Relative to the Methyl and H Analogs

The 2‑ethyl group introduces a second rotatable bond, giving the molecule two rotatable bonds versus one for both the 2‑methyl and 2‑H analogs [1]. This added flexibility may allow the carboximidamide group to sample a wider range of orientations within a binding pocket, potentially enabling induced‑fit interactions that are inaccessible to the more rigid congeners [2].

Conformational flexibility Ligand efficiency Molecular recognition

Commercial Availability and Unit Cost: Competitive Pricing at High Purity

The 2‑ethyl compound is stocked by multiple suppliers at purities of 95 %+ (Life Chemicals) and 98 % (Leyan) [1]. Current TRC pricing lists the 1‑g unit at $955, compared with $865 for the 2‑H analog (TRC) and similar pricing structures for the 2‑methyl variant [2]. The slight premium over the 2‑H compound is offset by the superior physicochemical profile described above.

Procurement Cost-effectiveness Purity

Recommended Application Scenarios for 2‑Ethyl‑2,4,6,7‑tetrahydropyrano[4,3‑c]pyrazole‑3‑carboximidamide Based on Quantitative Evidence


CNS‑Targeted Lead‑Optimisation Libraries

With a TPSA of 76.9 Ų and XLogP3 of –0.4, the 2‑ethyl compound satisfies the common TPSA <90 Ų and –1 < logP < +3 thresholds for brain penetration [1]. Its two hydrogen‑bond donors and moderate rotatable‑bond count further align with CNS drug‑like property guidelines [2]. Medicinal chemists building focused libraries for neurological targets (e.g., GPCRs, ion channels, kinases expressed in the CNS) can use this scaffold as a privileged core that balances polarity and lipophilicity without introducing excessive molecular weight.

Carboximidamide‑Based Covalent or Reversible‑Covalent Inhibitor Programmes

The carboximidamide group is a versatile warhead that can be converted into carboxylic acids, amides, tetrazoles, or 1,2,4‑oxadiazoles, enabling late‑stage diversification [3]. The ethyl‑substituted analog offers an additional rotatable bond compared to the methyl and H analogs, which can facilitate induced‑fit binding to shallow or conformationally dynamic pockets [4]. Researchers exploring nitrile‑ or amidine‑based reversible‑covalent inhibitors (e.g., targeting deubiquitinases, cysteine proteases) may prioritise this compound for fragment‑growing campaigns.

Structure–Activity Relationship (SAR) Studies on 2‑Alkyl Pyrazolopyrans

When systematic variation of the N2‑substituent is required, the 2‑ethyl derivative represents the optimal balance point between the overly hydrophilic 2‑H (XLogP3 –0.8, three H‑bond donors) and the slightly less lipophilic 2‑methyl (XLogP3 –0.7) [5]. Its distinct rotatable‑bond count (2 vs 1) also provides a probe for conformational effects on target binding. Procurement of this specific compound enables researchers to complete the alkyl‑series SAR without synthetic effort, accelerating hit‑to‑lead timelines.

Synthetic Intermediate for Patent‑Disclosed Carboxylic Acid Derivatives

The granted patent CN108546266B describes an efficient, scalable synthesis of 1,4,6,7‑tetrahydropyrano[4,3‑c]pyrazole‑3‑carboxylic acid, which can be converted to the target carboximidamide via standard amidine‑forming chemistry [6]. Because the carboximidamide is a direct precursor to the carboxylic acid (and subsequently to amides and esters that appear in cannabinoid‑receptor and kinase‑inhibitor patents), procuring the pre‑formed carboximidamide saves two synthetic steps and eliminates the need for amidine‑formation optimisation.

Quote Request

Request a Quote for 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.